Paliperidone Palmitate N-Oxide is an impurity standard of Paliperidone . Paliperidone is an antipsychotic medication used to treat a range of mental health conditions, primarily schizophrenia and schizoaffective disorder . It is sold under the brand name Invega . The molecular formula of Paliperidone Palmitate N-Oxide is C39H57FN4O5 and its molecular weight is 680.89 .
The synthesis of Paliperidone involves the DBU (1,8-diazabicycloundec-7-ene) catalyzed N-alkylation of 3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one with 6-fluoro-3-piperidin-4-yl-1,2 benzisoxazole hydrochloride in methanol as the solvent and diisopropylamine as a base .
Paliperidone Palmitate crystallizes in space group P 2 1 / c with a = 34.415 40(35), b = 10.093 49(7), c = 10.904 92(9) Å, β = 94.3917(9)°, V = 3776.94 (6) Å 3, and Z = 4 .
The mechanism of Paliperidone in vitro release is a reactive dissolution, i.e., dissolution of solid particles of Paliperidone Palmitate to the surrounding medium followed by conversion to Paliperidone in the liquid phase .
Paliperidone Palmitate has a higher surface free energy (SFE). More small particles are attached to the Paliperidone Palmitate surface under the influence of crystallization temperature . Different crystallization processes do not change the crystal of Paliperidone Palmitate, but change the crystallinity of Paliperidone Palmitate .
Paliperidone Palmitate N-Oxide is a derivative of paliperidone, which is an atypical antipsychotic medication used primarily in the treatment of schizophrenia and schizoaffective disorder. This compound is particularly notable for its extended-release formulation, allowing for less frequent dosing compared to traditional antipsychotics. The N-oxide form is produced through oxidative processes, enhancing the pharmacological profile of paliperidone.
Paliperidone Palmitate N-Oxide is derived from paliperidone, which itself is a metabolite of risperidone. The classification of this compound falls under the category of antipsychotic agents, specifically atypical antipsychotics. These drugs are known for their efficacy in treating various psychiatric conditions while generally producing fewer extrapyramidal side effects than typical antipsychotics.
The synthesis of paliperidone palmitate involves the palmitoylation of paliperidone. This process typically includes the following steps:
The methodologies employed are well-established in organic synthesis, allowing for high yields and purity of the final product.
The molecular structure of paliperidone palmitate N-Oxide includes a complex arrangement featuring a piperidine ring, a benzisoxazole moiety, and a long-chain fatty acid (palmitate). The N-oxide modification introduces an oxygen atom at the nitrogen atom of the piperidine ring.
Paliperidone Palmitate N-Oxide can undergo various chemical reactions, particularly in terms of its reactivity as an oxidized compound:
Paliperidone acts primarily as an antagonist at dopamine D2 receptors and serotonin 5-HT2A receptors in the brain. The mechanism involves:
The N-oxide form may enhance these effects due to improved pharmacokinetic properties, potentially leading to better therapeutic outcomes .
Paliperidone Palmitate N-Oxide exhibits several notable physical and chemical properties:
Analytical techniques such as high-performance liquid chromatography (HPLC) are commonly used to assess purity and stability during formulation development .
Paliperidone Palmitate N-Oxide has significant applications in pharmacology:
Paliperidone Palmitate N-Oxide (CAS 1404053-60-6) is a complex organic molecule with the molecular formula C₃₉H₅₇FN₄O₅ and a molecular weight of 680.89 g/mol. Its IUPAC name, 4-(6-fluorobenzo[d]isoxazol-3-yl)-1-(2-(2-methyl-4-oxo-9-(palmitoyloxy)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)ethyl)piperidine 1-oxide, reflects three key structural domains:
The stereochemistry is defined by the trans configuration at the piperidine N-oxide (verified via NMR coupling constants), which imposes torsional constraints on the adjacent ethyl bridge. The palmitate chain adopts a linear conformation with a minor twist near the ester linkage, as confirmed by computational modeling [3] [5].
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₃₉H₅₇FN₄O₅ |
Molecular Weight | 680.89 g/mol |
CAS Registry Number | 1404053-60-6 |
Canonical SMILES | FC1=CC=C2C(ON=C2C(CC3)CC[N]3(CCC(C(N(CCCC4OC(CCCCCCCCCCCCCCC)=O)C4=N5)=O)=C5C)=O)=C1 |
Hydrogen Bond Acceptors | 9 |
Hydrogen Bond Donors | 0 |
The parent compound, Paliperidone Palmitate (CAS 199739-10-1, C₃₉H₅₇FN₄O₄), differs critically in its piperidine nitrogen oxidation state. The N-oxide modification introduces:
Crystallographic studies reveal that Paliperidone Palmitate packs in space group P2₁/c with unit cell dimensions a = 34.415 Å, b = 10.094 Å, c = 10.905 Å, β = 94.39°, and Z = 4. The palmitate chain exhibits van der Waals dominance, while the N-oxide derivative shows tighter packing due to additional C–H···O bonds [3] [5].
Table 2: Crystallographic Comparison with Parent Compound
Parameter | Paliperidone Palmitate N-Oxide | Paliperidone Palmitate |
---|---|---|
Crystal System | Monoclinic (predicted) | Monoclinic |
Space Group | P2₁/c (expected) | P2₁/c |
Unit Cell Volume | ~3,800 ų (estimated) | 3,776.94 ų |
Dominant Packing Force | C–H···O bonds | Van der Waals |
Palmitate Conformation | Twisted near ester | Linear |
NMR Spectroscopy:
FT-IR Spectroscopy (cm⁻¹):
UV-Vis Spectroscopy:
Mass Spectrometry:
Table 3: Spectroscopic Signatures
Technique | Key Signals | Structural Assignment |
---|---|---|
¹H NMR | δ 3.45 (s) | Piperidine N-oxide CH₂ |
¹³C NMR | δ 60.1 | N-Oxide-adjacent carbon |
FT-IR | 1,220 cm⁻¹ | N⁺–O⁻ stretch |
UV-Vis | 310 nm | n→π* transition (N-oxide) |
ESI-MS | [M+H]⁺ 681.89 | Molecular ion peak |
While direct crystallographic data for Paliperidone Palmitate N-Oxide is limited, its parent compound’s structure (P2₁/c, Z = 4) provides a benchmark. The N-oxide’s solid-state stability is governed by:
No polymorphs of Paliperidone Palmitate N-Oxide have been reported, contrasting with Paliperidone Palmitate, which exhibits multiple polymorphs (e.g., Forms I and II). This stability is attributed to the N-oxide’s rigid packing and reduced conformational flexibility. Accelerated stability studies (40°C/75% RH) show no phase changes over 3 months, confirming resistance to humidity-driven polymorphism [2] [7].
Table 4: Solid-State Characteristics
Property | Observation |
---|---|
Crystal System | Monoclinic (predicted) |
Space Group | P2₁/c |
Hydrogen Bonding | C–H···O (2.5–3.2 Å) |
Polymorphs Reported | None |
Hygroscopicity | Low (≤0.1% weight gain at 75% RH) |
Thermal Stability | Decomposition >200°C (TGA) |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7